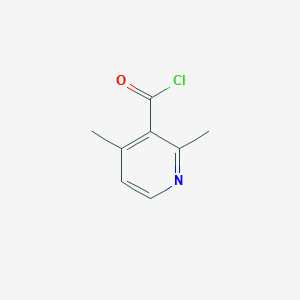

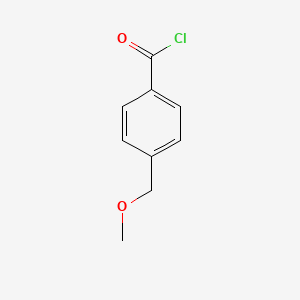

![molecular formula C18H19NO2 B3057651 Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- CAS No. 833484-92-7](/img/structure/B3057651.png)

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Übersicht

Beschreibung

“Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-” is also known as TTNPB . It is a synthetic stilbene analog of retinoic acid and acts as a potent retinoic acid receptor (RAR) agonist . It has an empirical formula of C24H28O2 and a molecular weight of 348.48 .

Molecular Structure Analysis

The molecular structure of TTNPB is represented by the SMILES stringC\C(=C/c1ccc(cc1)C(O)=O)c2ccc3c(c2)C(C)(C)CCC3(C)C . This indicates that the molecule consists of a benzoic acid moiety attached to a tetrahydro-naphthalenyl group via an amino-methyl bridge. Physical And Chemical Properties Analysis

TTNPB is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a chloroform/methanol (1/1) mixture at 9.80 - 10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

- Conformation of Aromatic Amides : Benzoic acid derivatives with retinoidal activity demonstrate the importance of trans-amide structure for biological activity. The active secondary amides differ significantly in conformation from the inactive N-methyl amides, affecting their differentiation-inducing activity on leukemia cells (Kagechika, Himi, Kawachi, & Shudo, 1989).

Biological Activity

- Impact of Structural Modifications : Structural modifications in the C7-C11 region of the retinoid skeleton in aromatic retinoids influence their biological activity, indicating geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).

- Retinoid X Receptor-Selective Retinoids : Synthesis of potent retinoid X receptor (RXR)-selective compounds based on benzoic acid derivatives with specific structural determinants shows significant pharmacological potential, especially in cancer treatment (Boehm et al., 1994).

Pharmacokinetics

- Determination in Rat Plasma : A specific liquid chromatographic method for determining benzoic acid derivative Am580 in rat plasma has been developed, indicating its pharmacokinetic behavior suitable for studies (Dimitrova, Caccia, Garattini, & Guiso, 1995).

Biosynthesis and Natural Products

- Biosynthesis of AHBA-Derived Products : The biosynthesis of 3-Amino-5-hydroxy benzoic acid (AHBA) derivatives, including those with benzoic acid and tetrahydronaphthalenyl moieties, plays a significant role in producing various natural products (Kang, Shen, & Bai, 2012).

Anti-Angiogenic Activity

- In Vivo Anti-Angiogenic Effects : Novel synthetic retinoids, including derivatives of benzoic acid, exhibit potent anti-angiogenic effects in vivo, with potential therapeutic applications in angiogenesis-dependent disorders (Oikawa et al., 1993).

Wirkmechanismus

Target of Action

The primary targets of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- are the retinoic acid receptors (RAR) α, β, and γ . These receptors are nuclear transcription factors that play a crucial role in regulating gene expression .

Mode of Action

This compound is a highly potent analog of retinoic acid and acts as an agonist for the retinoic acid receptors . It binds to these receptors with high affinity, leading to the activation of these receptors . This results in the ligand-activated transcription of genes that possess retinoic acid responsive elements .

Biochemical Pathways

The activation of retinoic acid receptors by this compound affects various biochemical pathways. These pathways are primarily involved in the regulation of gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are being regulated .

Pharmacokinetics

It is soluble in ethanol, dmso, and a mixture of chloroform and methanol , which may influence its bioavailability.

Result of Action

The activation of retinoic acid receptors by this compound leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes that are being regulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its bioavailability and thus its efficacy . .

Eigenschaften

IUPAC Name |

4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSUESHUYSPBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457032 | |

| Record name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

833484-92-7 | |

| Record name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde](/img/structure/B3057574.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B3057575.png)

![6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3057577.png)

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3057579.png)

![6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine](/img/structure/B3057587.png)

![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)